molecular formula C18H16ClF2N3OS B10944368 2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B10944368
M. Wt: 395.9 g/mol
InChI Key: MTJRRTRVGUOQNU-UHFFFAOYSA-N
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Description

2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethylphenylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chloro(difluoro)methyl and cyano groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for versatile reactivity and interactions with various molecular targets.

This compound’s diverse applications and unique chemical structure make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C18H16ClF2N3OS

Molecular Weight

395.9 g/mol

IUPAC Name

2-[6-[chloro(difluoro)methyl]-3-cyano-4-methylpyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H16ClF2N3OS/c1-10-4-5-11(2)14(6-10)23-16(25)9-26-17-13(8-22)12(3)7-15(24-17)18(19,20)21/h4-7H,9H2,1-3H3,(H,23,25)

InChI Key

MTJRRTRVGUOQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C(F)(F)Cl)C)C#N

Origin of Product

United States

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